Fridamycin A -

Fridamycin A

Catalog Number: EVT-13556036
CAS Number:
Molecular Formula: C25H26O10
Molecular Weight: 486.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(Betar)-6-(2,6-Dideoxy-beta-D-glucopyranosyl)-9,10-dihydro-beta,1,5-trihydroxy-beta-methyl-9,10-dioxoanthracene-2-butanoic acid is an anthraquinone.
Synthesis Analysis

Methods and Technical Details

The synthesis of Fridamycin A involves several steps, primarily focusing on the isolation from natural sources. The compound was isolated using liquid chromatography coupled with mass spectrometry (LC/MS) and high-performance liquid chromatography (HPLC). The isolation process began with the extraction of metabolites from Streptomyces parvulus, followed by fractionation to identify the specific peak corresponding to Fridamycin A. The purification yielded a small quantity (2.0 mg) of Fridamycin A, which was confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) .

Synthesis Techniques

  1. Extraction: Metabolites were extracted from Streptomyces parvulus.
  2. Fractionation: LC/MS was used to identify fractions containing the target compound.
  3. Purification: Semi-preparative HPLC was employed for further purification.
Molecular Structure Analysis

Structure and Data

Fridamycin A has the molecular formula C25H26O10C_{25}H_{26}O_{10} and a molecular weight of 486.5 g/mol. Its structure features an anthraquinone core, which is characteristic of many biologically active compounds. The compound's structural elucidation was achieved through detailed analysis of its proton NMR spectrum, revealing specific chemical shifts that correspond to various functional groups within the molecule.

Key spectral data include:

  • Proton NMR Signals: Characteristic signals observed at δH values indicating the presence of methyls, methylenes, methines, and aromatic protons.
  • UV Spectrum: Unique absorption maxima at 200, 230, 259, and 290 nm .
Chemical Reactions Analysis

Reactions and Technical Details

Fridamycin A undergoes various chemical reactions typical of anthraquinone derivatives. These include:

  • Reduction Reactions: The anthraquinone structure can be reduced to form hydroxy derivatives.
  • Reactivity with Nucleophiles: The carbonyl groups in the structure can react with nucleophiles under appropriate conditions.

The compound's reactivity profile is essential for its biological activity and potential modifications for therapeutic purposes.

Mechanism of Action

Process and Data

Fridamycin A primarily exerts its biological effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway in adipocytes. This activation enhances glucose uptake in cells without promoting adipocyte differentiation, making it a promising candidate for diabetes treatment. The mechanism involves:

  • AMPK Activation: Stimulates glucose transport into cells.
  • Inhibition of Adipogenesis: Prevents the conversion of preadipocytes into mature adipocytes, potentially reducing side effects associated with weight gain seen in other antidiabetic drugs like rosiglitazone .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow to orange solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), sparingly soluble in methanol or acetone.

Chemical Properties

  • Stability: Stable for at least one year when stored properly at -20°C.
  • Reactivity: Exhibits typical chemical properties associated with anthraquinones, including potential oxidation and reduction reactions .
Applications

Fridamycin A has significant potential in scientific research and therapeutic applications:

  • Antidiabetic Agent: Its ability to enhance glucose uptake without promoting fat storage positions it as a novel treatment for type 2 diabetes.
  • Antimicrobial Activity: As an antibiotic agent derived from a microbial source, it may also have applications in combating bacterial infections .
Microbial Origins and Biosynthetic Pathways of Fridamycin A

Actinobacterial Sources: Actinomadura sp. RB99 and Streptomyces spp. as Primary Producers

Fridamycin A is predominantly synthesized by actinobacterial strains within the order Actinomycetales. The thermotolerant Actinomadura sp. RB99, isolated from the cuticle of Macrotermes natalensis (fungus-growing termite) workers, remains the most extensively studied producer [1]. This strain grows optimally at 30°C and demonstrates moderate salt tolerance, producing fridamycin A as a secondary metabolite during stationary phase. Genomic analysis reveals multiple nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters, indicating broad biosynthetic capability beyond fridamycin A, such as the skin-whitening agents natalenamides A–C [1].

Marine-derived Streptomyces spp. represent secondary producers. Strain B6921, isolated from deep-sea sediments, yields structurally related fridamycin-type compounds like himalomycins A and B [2] [9]. These share the characteristic angucyclinone core but exhibit variations in glycosylation patterns. Similarly, Streptomyces parvulus possesses a 7.1 Mb genome harboring 21 secondary metabolite gene clusters, including type II PKS modules capable of synthesizing fridamycin analogs .

Table 1: Actinobacterial Producers of Fridamycin A and Related Compounds

StrainTaxonomic ClassificationIsolation SourceKey MetabolitesGenomic Features
Actinomadura sp. RB99ThermomonosporaceaeTermite cuticle (South Africa)Fridamycin A, NatalenamidesMultiple PKS/NRPS clusters; 16S rRNA acc. KY558684
Streptomyces sp. B6921StreptomycetaceaeMarine sediment (Himalayas)Himalomycins A–B, Fridamycin DAnthracycline BGCs
Streptomyces parvulusStreptomycetaceaeTerrestrial soilActinomycin D, Fridamycin analogs21 BGCs; 72.8% GC content

Ecological Niches: Fungus-Growing Termite Symbiosis and Marine Sediment Ecosystems

Fridamycin A production is tightly linked to ecological adaptations in extreme or symbiotic niches. Actinomadura sp. RB99 thrives in the defensive symbiosis of Macrotermes natalensis termites. These insects cultivate Termitomyces fungi for cellulose digestion, and actinobacteria protect fungal gardens from pathogens by producing antimicrobial metabolites [1] [6]. Fridamycin A’s antidiabetic properties may incidentally support termite health by regulating glucose metabolism in this nutrient-rich environment. Strain RB99 colonizes the termite cuticle, leveraging chitin-rich substrates for growth and metabolite synthesis [1].

Marine Streptomyces producers occupy benthic sediments subjected to high pressure, salinity, and low temperatures. Strain B6921 was isolated at >1,600 m depth in the Himalayas, where nutrient scarcity and competition favor antibiotic production [2] [9]. Sediment-derived actinobacteria constitute <10% of marine microbiomes but contribute disproportionately to chemical diversity due to horizontal gene transfer and environmental stress [7] [9]. Notably, marine fridamycin variants like himalomycin B exhibit halogenation—a rarity in terrestrial analogs—suggesting niche-driven enzymatic adaptations [9].

Table 2: Ecological Drivers of Fridamycin Biosynthesis

EcosystemPhysicochemical StressorsBiological InteractionsMetabolite Adaptations
Termite-fungus mutualismTemperature fluctuations (25–35°C), Chitin-rich substratesPathogen defense, Host protectionGlucose uptake induction, Non-cytotoxic core
Deep marine sedimentsHigh pressure (≥160 bar), Low O₂, Salinity (3.5%)Microbial competition, Nutrient limitationHalogenated derivatives (e.g., himalomycin B)

Polyketide Synthase (PKS) Systems: Type II PKS-Driven Biosynthesis

Fridamycin A is assembled by a type II polyketide synthase (PKS), a dissociable enzymatic complex that iteratively catalyzes decarboxylative condensation of malonyl-CoA extender units [4] [8]. Unlike type I PKS megasynthetases, type II systems reuse the same catalytic domains for multiple elongation cycles. The core minimal PKS includes:

  • Ketosynthase α (KSα): Catalyzes C–C bond formation via Claisen condensation
  • Chain-length factor (CLF, KSβ): Determines polyketide chain length (18–24 carbons for angucyclines)
  • Acyl carrier protein (ACP): Tethers growing polyketide via phosphopantetheine thioester linkage [4] [8]

Fridamycin’s PKS is categorized as non-reducing (NR-PKS) due to the absence of ketoreduction or dehydration during chain elongation, preserving the poly-β-ketone backbone required for cyclization into its aromatic anthraquinone core [4] [8]. Bioinformatic analyses estimate >6,000 uncharacterized type II PKS clusters in microbial genomes, predominantly in actinobacteria, suggesting vast potential for novel fridamycin-like molecules [8].

Table 3: Comparative Features of Polyketide Synthase Types

PKS TypeDomain OrganizationProcessing MechanismRepresentative Products
Type IMultimodular megasynthetaseNoniterative or iterativeErythromycin, Rapamycin
Type IIFreely dissociable enzymesIterativeFridamycin A, Tetracycline
Type IIIHomodimericIterativeAlkylresorcinols, Phenolic lipids

Genetic and Enzymatic Mechanisms of Angucyclinone Core Assembly

The fridamycin A biosynthetic gene cluster (BGC) spans ~25 kb and encodes 15–20 enzymes responsible for angucyclinone formation and decoration. Core steps include:

  • Polyketide Chain Initiation & Elongation: The starter unit (likely acetyl-CoA) is loaded onto ACP by malonyl-CoA:ACP transacylase (FabD). KSα-CLF heterodimer iteratively adds 9 malonyl-CoA units, forming a 20-carbon poly-β-ketone intermediate [4] [8].
  • First-ring Cyclization: The polyketide undergoes C7–C12 aldol condensation catalyzed by cyclase (CYC), forming the nascent angucyclinone ring A [4].
  • Aromatization & Dehydration: Oxygenases (e.g., AlpJ-like) and dehydratases generate rings B–D through sequential keto-reduction, dehydration, and aromatization [1] [8].
  • Glycosylation: A C-glycosyltransferase (e.g., FdmG) attaches D-olivose to C9 of the aglycone, followed by hydroxylation at C4'' [9].
  • Side-chain Modification: A type III PKS adds the 3-hydroxy-3-methylbutanoic acid moiety via decarboxylative condensation of malonyl-CoA with the C6 methyl group .

Regulatory genes within the BGC (e.g., fdmR1, encoding a Streptomyces antibiotic regulatory protein) activate transcription under nutrient limitation. Silent or cryptic BGCs in RB99 can be induced via co-culture with competing fungi, highlighting ecological triggers for biosynthesis [1] [7].

Concluding RemarksFridamycin A exemplifies the chemical ingenuity of actinobacteria inhabiting specialized niches. Its type II PKS-derived architecture, shaped by termite symbiosis and marine extremes, offers a template for engineering novel antidiabetic agents. Future exploration should target insect-associated Actinomadura and deep-sea Streptomyces strains, leveraging multi-omics to unlock hidden biosynthetic potential.

Table 4: Key Enzymes in Fridamycin A Biosynthesis

EnzymeGeneFunctionModification Stage
Ketosynthase αfdmKPolyketide chain elongationInitiation/Elongation
Chain-length factorfdmCDetermines C20 chain lengthInitiation/Elongation
C-GlycosyltransferasefdmGAttaches D-olivose to aglyconeGlycosylation
P450 MonooxygenasefdmOHydroxylates C4'' of olivoseTailoring
Regulatory proteinfdmR1Activates BGC transcriptionRegulation

Properties

Product Name

Fridamycin A

IUPAC Name

(3R)-4-[6-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,5-dihydroxy-9,10-dioxoanthracen-2-yl]-3-hydroxy-3-methylbutanoic acid

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C25H26O10/c1-10-20(29)15(26)7-16(35-10)12-5-6-14-19(22(12)31)24(33)13-4-3-11(21(30)18(13)23(14)32)8-25(2,34)9-17(27)28/h3-6,10,15-16,20,26,29-31,34H,7-9H2,1-2H3,(H,27,28)/t10-,15-,16-,20-,25-/m1/s1

InChI Key

LKLNNJGYAYDANM-VRSSYPSJSA-N

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)CC(C)(CC(=O)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)C[C@](C)(CC(=O)O)O)O)O)O

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